molecular formula C23H16ClN3O B3063899 4-chloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide CAS No. 820961-59-9

4-chloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide

Cat. No.: B3063899
CAS No.: 820961-59-9
M. Wt: 385.8 g/mol
InChI Key: GXFPQKORTZOVLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-diphenylpyrimidin-2-yl)-4-chlorobenzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention due to its potential applications in various scientific fields, including medicinal chemistry and materials science. The structure of N-(4,6-diphenylpyrimidin-2-yl)-4-chlorobenzamide consists of a pyrimidine ring substituted with phenyl groups at positions 4 and 6, and a chlorobenzamide moiety at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-diphenylpyrimidin-2-yl)-4-chlorobenzamide typically involves the following steps:

    Formation of 4,6-diphenylpyrimidine: This can be achieved by the reaction of benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization.

    Introduction of the chlorobenzamide group: The 4,6-diphenylpyrimidine is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of N-(4,6-diphenylpyrimidin-2-yl)-4-chlorobenzamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-diphenylpyrimidin-2-yl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorobenzamide moiety can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl and pyrimidine rings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution Reactions: Products may include derivatives with different substituents on the benzamide ring.

    Oxidation and Reduction: Products may include hydroxylated or hydrogenated derivatives.

Scientific Research Applications

N-(4,6-diphenylpyrimidin-2-yl)-4-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,6-diphenylpyrimidin-2-yl)-4-chlorobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-diphenylpyrimidin-2-yl)-4-chlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and modulate pathways makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

820961-59-9

Molecular Formula

C23H16ClN3O

Molecular Weight

385.8 g/mol

IUPAC Name

4-chloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide

InChI

InChI=1S/C23H16ClN3O/c24-19-13-11-18(12-14-19)22(28)27-23-25-20(16-7-3-1-4-8-16)15-21(26-23)17-9-5-2-6-10-17/h1-15H,(H,25,26,27,28)

InChI Key

GXFPQKORTZOVLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.